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molecular formula C11H20O5 B8500022 Methyl 8-hydroxy-2-(methoxycarbonyl)octanoate

Methyl 8-hydroxy-2-(methoxycarbonyl)octanoate

Cat. No. B8500022
M. Wt: 232.27 g/mol
InChI Key: OPRGEKRHMSUWBT-UHFFFAOYSA-N
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Patent
US08221719B2

Procedure details

Iodine (1.0 g, 7.9 mmol) was dissolved in MeOH (100 mL). Compound 15 (4.5 g, 9.5 mmol) was added, and the mixture was stirred at 50° C. for one hour. The reaction mixture was evaporated to dryness. The residue was dissolved in CH2Cl2 and washed with 10% Na2SO3 (40 mL). The organic phase was dried with Na2SO4 and evaporated to dryness. Purification on silica gel (petroleum ether, by 40-60° C./ethyl acetate 10:1→5:3) yielded 1.96 g (89%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Compound 15
Quantity
4.5 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
II.[CH3:3][O:4][C:5]([CH:7]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][O:18]C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[C:8]([O:10][CH3:11])=[O:9])=[O:6]>CO>[OH:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH:7]([C:5]([O:4][CH3:3])=[O:6])[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Compound 15
Quantity
4.5 g
Type
reactant
Smiles
COC(=O)C(C(=O)OC)CCCCCCOC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2
WASH
Type
WASH
Details
washed with 10% Na2SO3 (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (petroleum ether, by 40-60° C./ethyl acetate 10:1→5:3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCCCCC(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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